5-(5,7-dichloro-2-oxo-1H-indol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structural formula can give you an idea about the functional groups present in the compound.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and stability. These properties can give you an idea about how the compound behaves under different conditions.Scientific Research Applications
Antitumor Activity
A significant application of this compound is in the field of cancer research. Several studies have focused on its synthesis and antitumor screening. For instance, Horishny et al. (2020) synthesized a series of 4-[5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides, showing moderate antitumor activity against malignant tumor cells, particularly effective against the UO31 renal cancer cell line (Horishny & Matiychuk, 2020). Another study by Horishny et al. (2020) on 5-ylidene derivatives of 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one revealed moderate activity against most malignant tumor cells (Horishny, Chaban, & Matiychuk, 2020).
Synthesis and Properties
In the context of chemical synthesis, the compound's derivatives have been explored for various applications. For instance, Velikorodov et al. (2017) investigated the Hetero-Diels–Alder reaction involving 5-ylidene-4-sulfanylidene-1,3-thiazolidin-2-ones, leading to the formation of compounds with potential utility in various chemical processes (Velikorodov, Shustova, & Kovalev, 2017). Similarly, Baryshnikov et al. (2010) conducted a theoretical study on the conformational structure and thermodynamic properties of 5-(4-oxo-1,3-thiazolidine-2-ylidene)-rhodanine, finding applications in dye synthesis for solar cells (Baryshnikov, Minaev, Minaeva, & Ågren, 2010).
Antioxidant and Anticancer Activities
The antioxidant and anticancer properties of this compound's derivatives have been a focal point of research. Saied et al. (2019) prepared novel 5-(aroyl)methyl- and 5-(aroyl)methylen-2-ylidene-1,3-thiazolidin-4-ones, demonstrating high antioxidant and anticancer activities (Saied, Kandeel, Abdelwahab, & Ahmed, 2019).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound. It includes information about toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.
Please consult with a professional chemist or a trusted source for more specific and detailed information. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
5,7-dichloro-3-(3-ethyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S2/c1-2-17-12(19)10(21-13(17)20)8-6-3-5(14)4-7(15)9(6)16-11(8)18/h3-4,19H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZWZIYNUGTOGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(SC1=S)C2=C3C=C(C=C(C3=NC2=O)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425745 | |
Record name | AGN-PC-0LRELL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,7-dichloro-2-oxo-1H-indol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
CAS RN |
6544-68-9 | |
Record name | AGN-PC-0LRELL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.